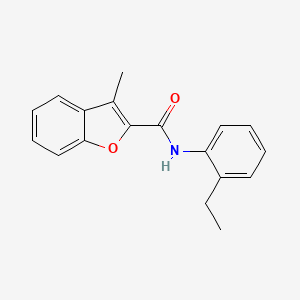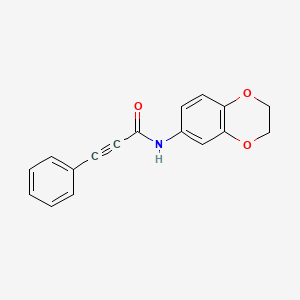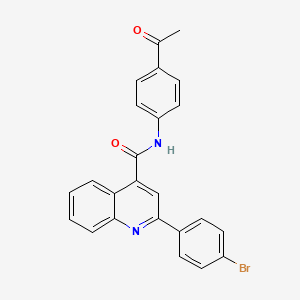
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a transmembrane protein that regulates the intracellular pH of cells. EIPA has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders.
作用机制
EIPA exerts its effects through its selective inhibition of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 is a transmembrane protein that regulates the intracellular pH of cells by exchanging Na+ ions for H+ ions across the plasma membrane. Inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 by EIPA leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, EIPA has been shown to inhibit cell proliferation, induce apoptosis, and reduce the invasiveness and metastasis of cancer cells. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy, improve cardiac function, and reduce oxidative stress. In neuronal cells, EIPA has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform, which allows for specific targeting of this protein. EIPA is also relatively stable and has a long half-life, which allows for prolonged inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1. However, EIPA also has some limitations, including its potential toxicity and off-target effects.
未来方向
There are several future directions for research on EIPA. One potential area of research is the development of more selective and potent N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 in various diseases and the potential for targeting this protein for therapeutic purposes. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects and could be explored further.
合成方法
EIPA can be synthesized through a multistep process that involves the reaction of N-ethyl-3-aminopropionitrile with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with N-phenylacrylamide. The final product is then purified through column chromatography to obtain pure EIPA.
科学研究应用
EIPA has been extensively studied for its potential applications in various scientific research fields. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. In cardiovascular disease, EIPA has been studied for its potential to reduce cardiac hypertrophy and improve cardiac function. In neurodegenerative disorders, EIPA has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
(E)-N-ethyl-N-phenyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-4-21(19-8-6-5-7-9-19)20(22)15-12-17-10-13-18(14-11-17)16(2)3/h5-16H,4H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNXNICPFDQOPY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)



![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)

![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
